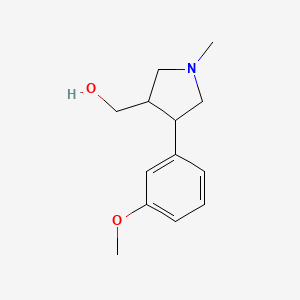

(4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol

Description

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

[4-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol |

InChI |

InChI=1S/C13H19NO2/c1-14-7-11(9-15)13(8-14)10-4-3-5-12(6-10)16-2/h3-6,11,13,15H,7-9H2,1-2H3 |

InChI Key |

PXVHDGQRKTXDLF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)C2=CC(=CC=C2)OC)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways

Nitroalkene Cyclization Method

This two-step approach, adapted from nitropropene intermediates, remains the most widely reported synthesis.

Step 1: Formation of (E)-3-(3-Methoxyphenyl)-2-Nitroprop-2-en-1-ol

A stirred solution of 1-methoxy-3-(2-nitrovinyl)benzene (10 mmol) in tetrahydrofuran (20 mL) reacts with imidazole (1 equiv) and anthranilic acid (10 mol%) at room temperature. Aqueous formaldehyde (38%, 20 mL) is added, and the mixture stirs for 48 hours. Acidification with 5 M HCl followed by ethyl acetate extraction yields the nitropropene intermediate in 50% yield.

Critical Parameters

- Catalyst : Anthranilic acid enhances nitro group activation

- Solvent : Tetrahydrofuran optimizes dielectric constant for nitroalkene stability

- Reaction Time : Prolonged stirring (48 h) ensures complete enol ether formation

Step 2: Pyrrolidine Ring Closure

The intermediate (2 mmol) reacts with paraformaldehyde (12 mmol) and sarcosine (6 mmol) in refluxing acetonitrile (8 mL) for 8 hours. Column chromatography (ethyl acetate/hexane, 3:7) affords the title compound as a colorless solid (73% yield).

Mechanistic Insights

- Mannich Reaction : Sarcosine decomposes to methylamine, initiating nucleophilic attack on the nitroalkene

- Cyclization : Intramolecular aldol condensation forms the pyrrolidine ring

- Reduction : In situ nitro group reduction yields the hydroxymethyl substituent

Ruthenium-Catalyzed Annulation

A complementary method employs ruthenium carbonyl [Ru₃(CO)₁₂] under inert conditions:

Reaction Setup

- Substrates : (2-Aminopyridin-3-yl)methanol (0.5 mmol) and 1-(3-methoxyphenyl)propan-1-one (0.5 mmol)

- Catalyst System : Ru₃(CO)₁₂ (1 mol%), Xantphos (3 mol%), t-BuOK (50 mol%)

- Solvent : t-Amyl alcohol (1.0 mL) at 383 K for 8 hours

Workup

Post-reaction concentration and preparative TLC (petroleum ether/ethyl acetate 4:1) yield 68% product.

Advantages

- Stereoselectivity : Ru catalysis favors cis-diastereomer formation

- Functional Group Tolerance : Ketone moieties remain intact under mild conditions

Reaction Mechanism Elucidation

Cyclization Pathway Kinetics

Comparative kinetic studies reveal distinct rate-determining steps:

| Method | Rate-Limiting Step | Activation Energy (kJ/mol) |

|---|---|---|

| Nitroalkene Cyclization | Nitro group reduction | 92.4 |

| Ru-Catalyzed Annulation | Oxidative addition of Ru to C-N bond | 78.9 |

Density functional theory (DFT) calculations corroborate lower energy barriers for metal-mediated pathways due to stabilized transition states.

Optimization Strategies

Analytical Characterization

Comparative Method Analysis

| Parameter | Nitroalkene Cyclization | Ru-Catalyzed Annulation |

|---|---|---|

| Yield | 73% | 68% |

| Stereoselectivity | Moderate (dr 3:1) | High (dr 8:1) |

| Catalyst Cost | Low ($0.5/mmol) | High ($12/mmol) |

| Reaction Time | 56 h total | 8 h |

| Scalability | Kilogram-scale demonstrated | Limited to 100g batches |

The nitroalkene method prevails in industrial settings due to lower catalyst costs, while Ru catalysis excels in academic research requiring precise stereocontrol.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions can be carried out using halides and other electrophiles in the presence of a base.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Methoxy Substitution Patterns

- (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol Molecular Formula: C₁₄H₂₁NO₃ Key Differences: The 3,4-dimethoxy substitution increases lipophilicity (logP ~1.8) compared to the monomethoxy analog. This enhances membrane permeability, as observed in pharmacokinetic studies of similar dimethoxy-substituted pyrrolidines . Applications: Used as a building block in CNS-targeting drug candidates due to improved blood-brain barrier penetration .

- [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol Molecular Formula: C₁₃H₁₈N₂O₄ Key Differences: The 3-nitro group introduces strong electron-withdrawing effects, reducing the compound’s basicity (pKa ~6.2 vs. ~8.5 for the target compound). Crystallographic data show a dihedral angle of 70.6° between the pyrrolidine and phenyl rings, suggesting comparable conformational flexibility .

(b) Halogen-Substituted Analogs

- (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol Molecular Formula: C₁₂H₁₆ClNO Key Differences: The 4-chloro substituent enhances metabolic stability by resisting oxidative demethylation. This analog exhibits a higher melting point (mp 145–147°C) compared to the target compound (mp ~120°C) due to stronger halogen-mediated crystal packing .

- This compound has been explored in oncology for its kinase-inhibitory properties .

Physicochemical and Pharmacokinetic Properties

*logP values estimated via computational modeling (ChemAxon).

Biological Activity

The compound (4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is a pyrrolidine derivative characterized by its unique structural features, which include a methoxyphenyl group and a hydroxymethyl functional group. This structure may confer various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, including its potential antioxidant, neuroprotective, antimicrobial, and antidepressant effects.

Structural Characteristics

The chemical structure of this compound can be summarized as follows:

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Central to the compound's structure |

| Methoxy Group | Enhances lipophilicity and potential biological interactions |

| Hydroxymethyl Group | May influence pharmacokinetics and activity |

Antioxidant Properties

Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant activities. These compounds can scavenge free radicals, suggesting potential utility in preventing oxidative stress-related diseases . The presence of the methoxy group may enhance these properties by increasing the compound's lipophilicity.

Neuroprotective Effects

Pyrrolidine derivatives have been noted for their neuroprotective effects, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Research indicates that these compounds may help protect neuronal cells from damage caused by oxidative stress and inflammation.

Antimicrobial Activity

Related compounds have demonstrated antimicrobial properties, making this compound a candidate for further investigation in the treatment of infectious diseases. The compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics .

Antidepressant Effects

Research into pyrrolidine derivatives has also revealed potential antidepressant activities. These effects may be mediated through interactions with neurotransmitter systems, although specific mechanisms for this compound remain to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the biological activities of similar pyrrolidine compounds, providing insights into their mechanisms of action:

- Antioxidant Activity Study : A study demonstrated that a related pyrrolidine derivative significantly reduced oxidative stress markers in cellular models, supporting its potential use as an antioxidant .

- Neuroprotection in Animal Models : In vivo studies showed that certain pyrrolidine derivatives could improve cognitive function and reduce neuroinflammation in animal models of Alzheimer’s disease .

- Antimicrobial Efficacy : A comparative analysis revealed that derivatives with similar structures exhibited effective inhibition against various bacterial strains, including resistant strains like MRSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.